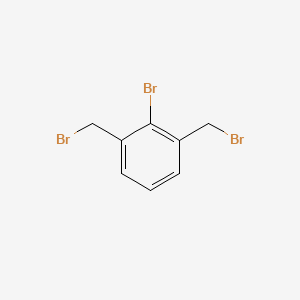
2-Bromo-1,3-bis(bromomethyl)benzene
説明
Synthesis Analysis
The synthesis of 2-Bromo-1,3-bis(bromomethyl)benzene typically involves bromination reactions, starting from benzene derivatives. A notable method includes the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to the formation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which can be further modified to obtain this compound under specific conditions (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied using crystallographic methods. Studies reveal that such compounds often crystallize with specific supramolecular features, including hydrogen bonding, π–π interactions, and halogen contacts, which are critical in determining their solid-state architectures (Stein, Hoffmann, & Fröba, 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, serving as a versatile precursor for the synthesis of complex molecules. It has been used in the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives via Diels-Alder or C-H activation reactions, showcasing its utility in organic synthesis (Reus et al., 2012).
Physical Properties Analysis
The physical properties of this compound, including its crystalline structure, have been a subject of study. Investigations into its crystal structure show the influence of bromomethyl groups on molecular packing, highlighting interactions like C-H· · ·Br and Br· · ·Br contacts (Jones & Kuś, 2007).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in synthesis and as a complexing agent, have been explored in various studies. Its ability to form complexes with metals, for instance, has been utilized in analytical chemistry for the determination of ultra-trace concentrations of nickel by adsorptive stripping voltammetry, demonstrating its utility beyond synthetic organic chemistry (Hurtado et al., 2013).
科学的研究の応用
Crystal Structure Analysis
2-Bromo-1,3-bis(bromomethyl)benzene and its derivatives have been extensively studied for their crystal structures. These structures are primarily characterized by Br...Br contacts and C-H...Br hydrogen bonds, which are crucial in the crystal packing of these compounds. The impact of these interactions on the molecular packing patterns has been a significant focus of research (Kuś et al., 2023).
Ligand Synthesis and Metal Detection
The compound is used in synthesizing ligands like 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene. These ligands are evaluated for detecting ultra-trace concentrations of metals like nickel through techniques like adsorptive stripping voltammetry, demonstrating the compound's relevance in analytical chemistry (Hurtado et al., 2013).
Molecular Interactions in Derivatives
Research on the derivatives of this compound, like 1-bromo-3,5-bis(trifluoromethyl)benzene, has focused on understanding their molecular interactions. This includes studying their utility as starting materials for organometallic synthesis, providing insights into complex molecular synthesis processes (Porwisiak & Schlosser, 1996).
Application in Electrochemical Processes
The compound has also been researched for its application in electrochemical processes. For instance, studies on its electrochemical reduction in the presence of other chemicals like 1,4-hydroquinone have been conducted to understand its behavior in green electro-synthesis, highlighting its potential in environmentally friendly chemical processes (Habibi et al., 2014).
Quantum Chemistry Studies
Quantum chemistry studies involving this compound derivatives have been conducted to understand their molecular structure and reactivity. These studies involve theoretical calculations and analyses that contribute to a deeper understanding of chemical interactions at the molecular level (Yong-l, 2014).
作用機序
Target of Action
2-Bromo-1,3-bis(bromomethyl)benzene is a chemical compound with the molecular formula C8H7Br3
Mode of Action
Brominated compounds typically act by forming covalent bonds with their targets, leading to changes in target function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can impact their bioavailability and distribution within the body .
Result of Action
Brominated compounds can cause various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept away from sources of ignition . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .
特性
IUPAC Name |
2-bromo-1,3-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYMWXREIPJGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347466 | |
| Record name | 2-Bromo-1,3-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25006-88-6 | |
| Record name | 2-Bromo-1,3-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-1,3-BIS-BROMOMETHYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromo-1,3-bis(bromomethyl)benzene used in analytical chemistry?
A2: this compound serves as a precursor for synthesizing ligands used in electrochemical determination of metal ions. For instance, it reacts with 1,2,3-triazole to yield 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene. This derivative acts as a ligand, forming a complex with Nickel(II) ions (Ni(II)). This complex can be adsorbed onto a mercury electrode and subsequently analyzed using adsorptive stripping voltammetry, enabling the detection and quantification of ultra-trace concentrations of Nickel(II) in solutions like wastewater [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





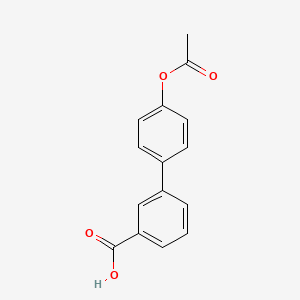

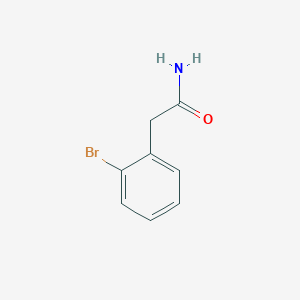
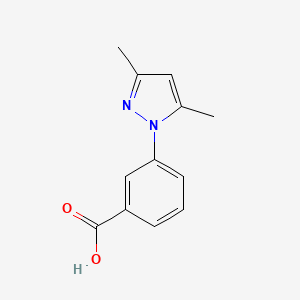
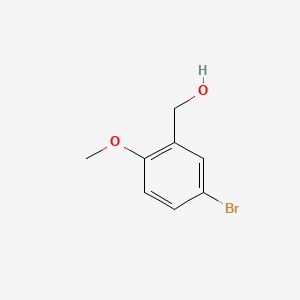

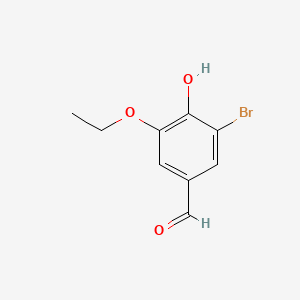
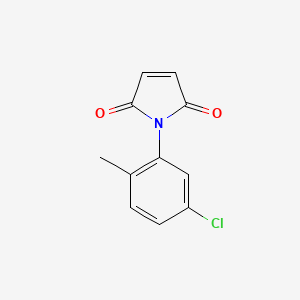


![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)
